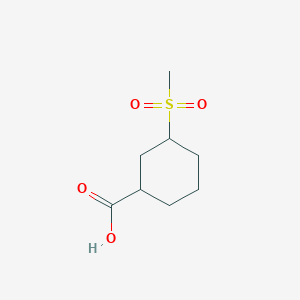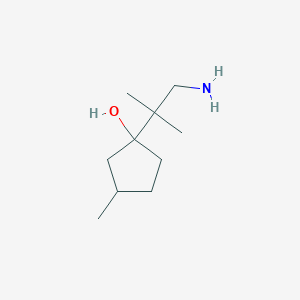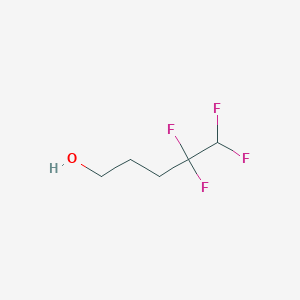
4,4,5,5-Tetrafluoropentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetrafluoropentan-1-ol is an organic compound with the molecular formula C5H8F4O It is a fluorinated alcohol, which means it contains fluorine atoms attached to a carbon chain with a hydroxyl group (-OH) at one end
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4,5,5-Tetrafluoropentan-1-ol can be synthesized through several methods. One common approach involves the catalytic oxidation of 1,1,1,2,2-pentafluoropentane in the presence of a supported noble metal composite catalyst, a solvent, and an oxidant. The solvents used can include water, acetonitrile, isopropanol, dimethylformamide, and N-methylpyrrolidone. The oxidants can be organic peroxides such as cumene hydroperoxide, tert-butyl hydroperoxide, acetyl peroxide, benzoyl peroxide, dibenzoyl peroxide, cyclohexanone peroxide, iodosobenzene (PhIO), and m-chloroperbenzoic acid .
Industrial Production Methods
The industrial production of this compound typically involves large-scale catalytic oxidation processes. These processes are designed to be efficient and cost-effective, utilizing readily available raw materials and catalysts to produce the compound in high yields.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetrafluoropentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different fluorinated alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, chromium trioxide, and hydrogen peroxide for oxidation reactions. Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions. Substitution reactions often require nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 4,4,5,5-tetrafluoropentan-2-one, while reduction can produce 4,4,5,5-tetrafluoropentane.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetrafluoropentan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, surfactants, and functional materials
Mecanismo De Acción
The mechanism of action of 4,4,5,5-tetrafluoropentan-1-ol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, potentially affecting their structure and function. The fluorine atoms can influence the compound’s lipophilicity and metabolic stability, making it a valuable tool in drug design and development .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-4,4,5,5-tetrafluoropentan-1-ol: This compound has a similar structure but contains a bromine atom instead of a hydrogen atom at the 5-position.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl: This compound has a similar fluorinated carbon chain but includes a boron-containing ring structure.
Uniqueness
4,4,5,5-Tetrafluoropentan-1-ol is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group. This combination of features gives it distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H8F4O |
|---|---|
Peso molecular |
160.11 g/mol |
Nombre IUPAC |
4,4,5,5-tetrafluoropentan-1-ol |
InChI |
InChI=1S/C5H8F4O/c6-4(7)5(8,9)2-1-3-10/h4,10H,1-3H2 |
Clave InChI |
XXBFJYFFRJLRKH-UHFFFAOYSA-N |
SMILES canónico |
C(CC(C(F)F)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


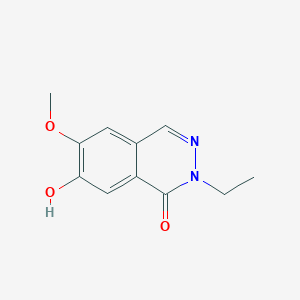
![2,2-Difluoro-octahydrocyclopenta[b]morpholine](/img/structure/B13188787.png)


![1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine](/img/structure/B13188802.png)



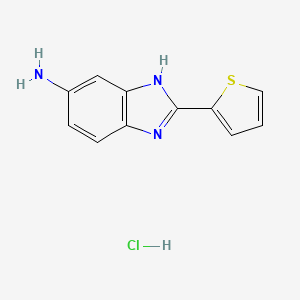
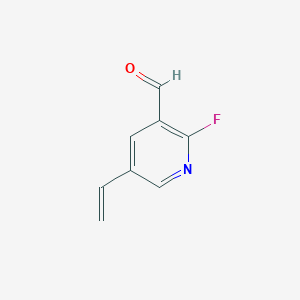
![Methyl 3-{[bis(propan-2-yl)carbamoyl]sulfanyl}thiophene-2-carboxylate](/img/structure/B13188850.png)

